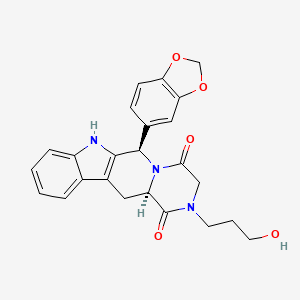![molecular formula C24H18F17O4P B13847490 Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate is a perfluoroalkylated substance (PFAS) with the molecular formula C24H18F17O4P and a molecular weight of 724.344 . This compound is known for its unique chemical structure, which includes a phosphate group bonded to a perfluorooctyl chain and two benzyl groups. It is commonly used in environmental testing and research due to its distinct properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate typically involves the reaction of dibenzyl phosphate with 2-(perfluorooctyl)ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various phosphate derivatives, phosphites, and substituted benzyl compounds. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate has several scientific research applications, including:
Chemistry: Used as a reference standard in environmental testing and analytical chemistry.
Biology: Studied for its interactions with biological molecules and potential effects on living organisms.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate involves its interaction with molecular targets such as enzymes and receptors. The perfluorooctyl chain imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The phosphate group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium bis(1H,1H,2H,2H-[1,2-13C2]Perfluorooctyl)phosphate
- 2-(8-Chloroperfluorooctyloxy)tetrafluoroethanesulfonyl Fluoride
- 9-Chloro-3-oxa-perfluorononylsulfonic Acid Potassium Salt
Uniqueness
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate is unique due to its combination of a perfluorooctyl chain and two benzyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in environmental testing and research applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C24H18F17O4P |
|---|---|
Peso molecular |
724.3 g/mol |
Nombre IUPAC |
dibenzyl 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate |
InChI |
InChI=1S/C24H18F17O4P/c25-17(26,18(27,28)19(29,30)20(31,32)21(33,34)22(35,36)23(37,38)24(39,40)41)11-12-43-46(42,44-13-15-7-3-1-4-8-15)45-14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
HTXKJEZUSFNUHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COP(=O)(OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


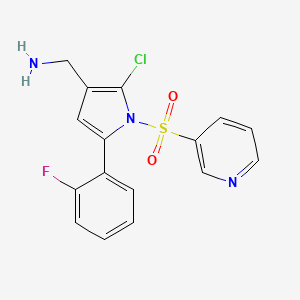
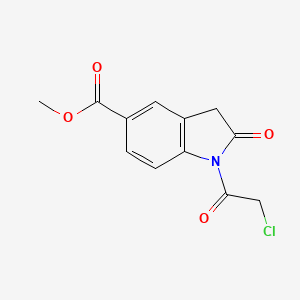
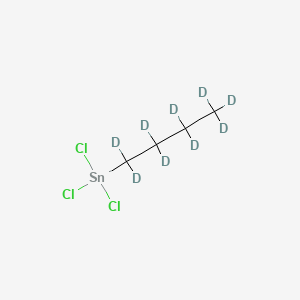



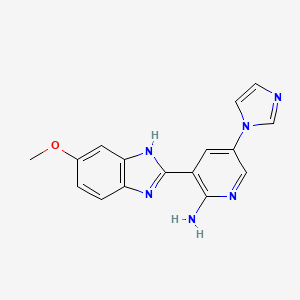
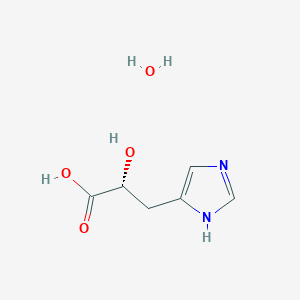
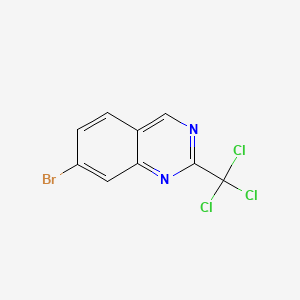
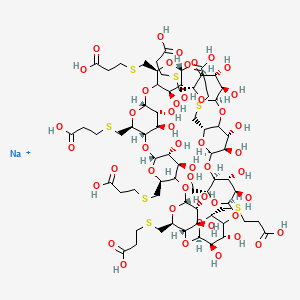
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)

![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
